molecular formula C18H21ClN4O B2957545 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097866-69-6

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2957545
CAS RN: 2097866-69-6
M. Wt: 344.84
InChI Key: FTFPJOSWUICHKW-UHFFFAOYSA-N
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Description

The compound “2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one” is a research chemical. It is also known as PF-06815345, a liver-targeted, orally available prodrug . This compound is converted by liver carboxyesterase (CES1) to its zwitterionic active drug .


Physical And Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at a concentration of 2 mg/mL . The compound has an optical activity of [α]/D -34 to -43°, c = 0.3 in methanol .

Scientific Research Applications

Structural and Electronic Properties

The investigation into anticonvulsant compounds, including those structurally related to 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one, reveals insights into their crystal structures and electronic properties. Studies have solved the crystal structures of several anticonvulsant compounds, leading to assumptions about the electronic delocalization and orientation of functional groups, confirmed by ab initio molecular-orbital calculations. These findings are crucial for understanding how structural modifications can influence biological activity and for designing new compounds with enhanced therapeutic profiles (Georges et al., 1989).

Synthesis and Reaction Mechanisms

The synthesis of novel heterocyclic compounds, including pyridazinone derivatives and their interactions with various reactants, provides valuable insights into their chemical behavior and potential applications. For instance, the synthesis of 7-(1-pyrrolidinyl)-1,2,4-triazolo[4,3-b]pyridazines through a series of reactions involving secondary amines highlights the versatility of these compounds in creating structurally diverse molecules. Such synthetic routes open up avenues for developing new drugs with specific pharmacological activities (Peet, 1984).

Potential Pharmaceutical Applications

The exploration of the pharmaceutical applications of compounds related to 2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is ongoing. Patents and research articles suggest these compounds may possess a range of biological activities, including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. Such diverse potential applications indicate the importance of these compounds in medicinal chemistry and drug development efforts (Habernickel, 2002).

Novel Synthesis and Derivatives

Research into the novel syntheses of related compounds, such as 5-aminothieno[2,3-c]pyridazine and its derivatives, reveals the chemical flexibility and potential for creating new molecules with unique properties. These synthetic approaches, involving reactions with thiourea and various halocompounds, demonstrate the potential for producing compounds with varied biological activities, further expanding the scope of research and development in this area (Gaby et al., 2003).

Mechanism of Action

The active form of PF-06815345 selectively inhibits PCSK9 protein synthesis . The inhibition of PCSK9 protein synthesis is significant because PCSK9 is a protein that regulates the number of low-density lipoprotein receptors (LDLR) on the surface of cells. By inhibiting PCSK9, more LDLR are available to clear LDL, often referred to as “bad cholesterol”, from the bloodstream .

properties

IUPAC Name

2-[[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-11-20-7-4-17(15)22-8-5-13(6-9-22)12-23-18(24)10-14-2-1-3-16(14)21-23/h4,7,10-11,13H,1-3,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFPJOSWUICHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(3-chloropyridin-4-yl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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